AMG 511 is a potent and selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [, ]. PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, proliferation, survival, and motility []. Dysregulation of the PI3K signaling pathway is implicated in various human cancers []. As a selective inhibitor of class I PI3Ks, AMG 511 serves as a valuable tool in scientific research to study the role of the PI3K pathway in various biological processes and diseases, particularly in cancer.
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine is a complex organic compound with significant implications in medicinal chemistry, particularly as a therapeutic agent targeting various diseases. The compound is also known by several identifiers, including AMG 511 and CHEMBL2170081, and has been studied for its potential as a phosphoinositide 3-kinase inhibitor.
This compound belongs to the class of triazines and is characterized by its unique structural features, including multiple aromatic rings and functional groups that contribute to its biological activity. It is classified as a small molecule drug candidate due to its potential therapeutic applications.
The synthesis of 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine involves several key steps:
The synthesis typically employs techniques such as nucleophilic substitution, condensation reactions, and possibly microwave-assisted synthesis to enhance yields and reduce reaction times.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield of the desired compound. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular formula of 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine is C22H28FN9O3S. The compound features a complex arrangement with multiple chiral centers and functional groups that contribute to its biological activity.
The structural representation includes various functional groups such as amines, methoxy groups, and sulfonyl groups that influence its interaction with biological targets .
The compound participates in various chemical reactions relevant to its biological activity. Key reactions include:
Kinetic studies reveal that the compound exhibits competitive inhibition against phosphoinositide 3-kinase substrates. The binding affinity can be quantified using assays such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) .
The mechanism of action involves binding to the active site of phosphoinositide 3-kinase, leading to inhibition of downstream signaling pathways associated with cell growth and proliferation. This inhibition can result in reduced tumor growth in cancer models.
Studies have shown that compounds like 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine exhibit IC50 values in the nanomolar range against various cancer cell lines .
The compound is typically characterized by:
Key chemical properties include:
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into stability profiles .
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1R)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine has applications in:
Research continues into optimizing this compound for clinical applications while exploring its full therapeutic potential .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3